molecular formula C10H14O B1198921 Chrysanthenone

Chrysanthenone

Cat. No.: B1198921
M. Wt: 150.22 g/mol
InChI Key: IECBDTGWSQNQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysanthenone is a monoterpenoid.

Scientific Research Applications

Biosynthesis and Bioactivities

Chrysanthenone is part of a large group of biosynthetically linked fungal secondary metabolites. This group exhibits a range of bioactivities, including use in traditional medicine and interest from the pharmaceutical sector. They have also been used as natural colorants in industries like textiles and cosmetics. The biosynthesis of these compounds, including this compound, has been extensively studied, revealing a variety of biosynthetic routes and mechanisms (de Mattos-Shipley & Simpson, 2022).

Floral Scent Analysis

This compound is a major volatile compound found in flowers of different chrysanthemum cultivars and their wild relatives. It contributes significantly to the floral scent profile of these plants. This information is crucial for breeding chrysanthemum cultivars with desirable floral scents (Sun et al., 2015).

Essential Oil Composition

The essential oil of Chrysanthemum japonense contains this compound as one of the monoterpenoids. This finding is significant for understanding the chemical composition of essential oils in various plants and their potential applications (Uchio, 1978).

Chemical Analysis of Plant Volatiles

This compound was identified as one of the main volatile chemical components in Chrysanthemum morifolium. This study provided a scientific basis for further research and development of the plant, especially in understanding its chemical constituents (Gao Shen-ron, 2014).

Pharmacological Properties

While chrysophanol, a related compound, has been extensively studied for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-depressive effects, this compound is also part of this important family of compounds, suggesting potential similar pharmacological applications (Su et al., 2020).

Behavioral Responses in Insects

In a study of the behavioral responses of the cabbage moth to plant volatiles, this compound was identified as one of the compounds that elicited upwind flight of mated females, highlighting its role in insect behavior and potential applications in pest management (Rojas, 1999).

Potential Applications in Bone Metabolism

Research on the essential oil of Chrysanthemum indicum L., which contains this compound, showed that it increased collagen, alkaline phosphatase activity, and mineralization of osteoblasts. This suggests that this compound may have applications in preventing osteoporosis and promoting bone health (Chang, Choi, & Kim, 2010).

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one

InChI

InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3

InChI Key

IECBDTGWSQNQID-UHFFFAOYSA-N

SMILES

CC1=CCC2C(=O)C1C2(C)C

Canonical SMILES

CC1=CCC2C(=O)C1C2(C)C

Synonyms

chrysanthenone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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